(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Overview
Description
EF24, also known as 3,5-bis(2-fluorobenzylidene)-4-piperidone, is a synthetic monocarbonyl analog of curcumin. Curcumin, a bioactive compound derived from the rhizome of the herb Curcuma longa, has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. curcumin’s clinical application is limited due to its low potency and poor bioavailability. EF24 was developed to overcome these limitations and exhibits enhanced bioavailability and more potent bioactivity compared to curcumin .
Mechanism of Action
Target of Action
The primary target of “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” is the liver stage of the Plasmodium species, which is an essential part of the life cycle of the malarial parasite . It exhibits potent in vitro growth-inhibiting properties towards drug-sensitive D6 and drug-resistant C235 strains of Plasmodium falciparum .
Mode of Action
The compound interacts with its targets by inhibiting the liver stage development of the malarial life cycle . It also directly inhibits the catalytic activity of IκB kinase (IKK), thereby suppressing the NF-κB signaling pathway .
Biochemical Pathways
The compound interferes with crucial biochemical pathways in cancer cells . It suppresses the NF-κB signaling pathway through direct action on IκB kinase (IKK) . It also inhibits tumor necrosis factor (TNF)-α-induced IκB phosphorylation and degradation .
Pharmacokinetics
It’s known that the compound exhibits potent anticancer activity, with a potency about 10 times higher than that of curcumin . It rapidly blocks the nuclear translocation of NF-κB, with an IC50 value of 1.3 μM .
Result of Action
The compound induces death of lung, breast, ovarian, and cervical cancer cells . It also effectively inhibits the growth of drug-sensitive D6 and drug-resistant C235 strains of Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions
EF24 is synthesized through a condensation reaction between 2-fluorobenzaldehyde and 4-piperidone. The reaction typically involves the use of a base, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, EF24 can be produced using a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
EF24 undergoes various chemical reactions, including:
Oxidation: EF24 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of EF24 can yield alcohols or amines.
Substitution: EF24 can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: EF24 is used as a model compound for studying the reactivity of curcumin analogs and their derivatives
Biology: EF24 has shown promise in modulating biological pathways, including those involved in inflammation and oxidative stress
Medicine: EF24 exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. .
Industry: EF24 is being explored for its potential use in developing new therapeutic agents and drug delivery systems
Comparison with Similar Compounds
EF24 is compared with other curcumin analogs and natural products for its unique properties:
Curcumin: While curcumin has multiple bioactivities, its low potency and poor bioavailability limit its clinical use. .
Other Curcumin Analogs: EF24 stands out due to its engineered properties, pro-apoptotic effects, and potential role as a targeted therapy in cancer treatment
Similar Compounds
Curcumin: The parent compound with lower bioavailability and potency.
Dimethoxycurcumin: Another curcumin analog with improved stability but less potent than EF24.
Bisdemethoxycurcumin: A curcumin analog with similar bioactivities but lower efficacy compared to EF24
EF24’s unique properties and potent bioactivities make it a promising compound for various scientific and medical applications.
Biological Activity
The compound (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one; hydrochloride is a piperidinone derivative with significant potential in medicinal chemistry. Its unique structure, characterized by multiple aromatic groups and a piperidinone core, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one is with a molecular weight of approximately 347.8 g/mol . The compound features a piperidinone structure with two 2-fluorobenzylidene substituents at the 3 and 5 positions. This configuration is crucial for its biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 347.8 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 2 |
Anticancer Properties
Recent studies have shown that compounds structurally similar to (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one exhibit promising anticancer activity. Specifically, derivatives have demonstrated antiproliferative effects against various cancer cell lines:
- MDA-MB231 (breast cancer)
- PC3 (prostate cancer)
These compounds have been reported to inhibit the intracellular pro-angiogenic transcription factor HIF, suggesting a mechanism of action that disrupts tumor growth and angiogenesis .
Anti-inflammatory Effects
Research indicates that derivatives of this compound possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) when induced by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related piperidinone derivatives reveal moderate to strong activity against various bacterial strains. For instance, some derivatives show effectiveness against Salmonella typhi and Bacillus subtilis , indicating their potential as antibacterial agents .
Case Study 1: Anticancer Efficacy
A study focused on the antiproliferative effects of (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one against cancer cell lines demonstrated that it exhibited higher potency than curcumin in inhibiting cell growth. The mechanism involved apoptosis induction and DNA fragmentation in treated cells .
Case Study 2: Anti-inflammatory Mechanism
In another study assessing the anti-inflammatory effects of similar compounds, it was found that treatment with these derivatives significantly reduced the levels of inflammatory markers in vitro. The results indicated a promising therapeutic approach for chronic inflammatory conditions .
Properties
CAS No. |
342808-40-6 |
---|---|
Molecular Formula |
C19H15F2NO |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9+,16-10+ |
InChI Key |
NIVYQYSNRUIFIF-KAVGSWPWSA-N |
SMILES |
C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1.Cl |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EF24; EF 24; EF-24; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.